1-butyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

MAO-B selective inhibitor monoamine oxidase subtype selectivity neurochemical probe

CAS 899217-43-7 is the definitive butyl congener in the 3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one series—the only N1-alkyl variant delivering potent, selective MAO-B inhibition (IC50=1.13μM vs. >100μM at MAO-A). The propyl analog is completely inactive on both isoforms. Substituting this CAS with shorter-chain homologs collapses the >88-fold selectivity window, producing false-negative or ambiguous results in dopamine metabolism, striatal synaptosome, and neuroprotection assays. Researchers requiring isoform-specific MAO-B blockade cannot improvise with off-the-shelf analogs. This compound functions additionally as a verified MAO-A-negative control in dual-assay formats. Procure the authentic butyl reference standard to maintain SAR integrity across hit-to-lead campaigns. All lots are supplied with a Certificate of Analysis; custom packaging and bulk quantities are available upon request. R&D use only.

Molecular Formula C19H18FNO3S
Molecular Weight 359.42
CAS No. 899217-43-7
Cat. No. B2550711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one
CAS899217-43-7
Molecular FormulaC19H18FNO3S
Molecular Weight359.42
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FNO3S/c1-2-3-12-21-13-18(19(22)16-6-4-5-7-17(16)21)25(23,24)15-10-8-14(20)9-11-15/h4-11,13H,2-3,12H2,1H3
InChIKeyRHWXTWIHXHDLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑Butyl‑3‑((4‑fluorophenyl)sulfonyl)quinolin‑4(1H)‑one (CAS 899217‑43‑7): Core Structural Identity and Procurement-Relevant Properties


1‑Butyl‑3‑((4‑fluorophenyl)sulfonyl)quinolin‑4(1H)‑one (CAS 899217‑43‑7) is a synthetic sulfonyl‑quinolin‑4(1H)‑one derivative with the molecular formula C19H18FNO3S and a molecular weight of 359.4 g/mol [1]. The compound features an N1‑butyl substituent, a C3‑(4‑fluorophenyl)sulfonyl group, and a quinolin‑4(1H)‑one core. It belongs to a scaffold class that has been investigated in medicinal chemistry for monoamine oxidase (MAO) inhibition and anticancer activity, with several close analogs catalogued in public bioactivity databases [2].

Why N1‑Alkyl Chain Engineering on 4‑Fluorophenylsulfonyl Quinolin‑4(1H)‑ones Creates Non‑Interchangeable Selectivity Profiles


Within the 3‑((4‑fluorophenyl)sulfonyl)quinolin‑4(1H)‑one series, the N1‑alkyl substituent is not a passive solubility handle but a primary driver of monoamine oxidase subtype selectivity. As demonstrated below, extending the N1‑alkyl chain from propyl to butyl shifts the MAO‑B inhibition potency from inactive (IC50 ≈ 100 μM) to low micromolar (IC50 = 1.13 μM) while maintaining negligible MAO‑A activity [1][2]. Consequently, researchers performing in‑vitro MAO‑B inhibition studies cannot replace the butyl congener with the propyl or ethyl analogs without fundamentally altering the biochemical fingerprint of the experiment. This structure‑selectivity relationship makes CAS‑specific procurement essential for reproducible pharmacological profiling.

Quantitative Differentiation Evidence: 1‑Butyl‑3‑((4‑fluorophenyl)sulfonyl)quinolin‑4(1H)‑one vs. Closest Analogs


MAO‑B Subtype Selectivity Over MAO‑A Within the Same Compound: A Direct Intra‑Molecular Comparison

The target compound exhibits pronounced selectivity for MAO‑B over MAO‑A. In a fluorescence‑based assay measuring inhibition of kynuramine conversion to 4‑hydroxyquinoline after 20 min, the compound inhibited MAO‑B with an IC50 of 1.13 μM, whereas MAO‑A inhibition was >100 μM (IC50 > 100,000 nM) [1]. This represents an intra‑molecular selectivity window exceeding 88‑fold in favor of the B isoform under identical assay conditions.

MAO-B selective inhibitor monoamine oxidase subtype selectivity neurochemical probe

N1‑Butyl vs. N1‑Propyl Analog: MAO‑B Potency Gain from Alkyl Chain Extension

Replacing the N1‑butyl group with an N1‑propyl group (CAS 899214‑19‑8) abolishes MAO‑B inhibitory activity. The propyl analog (BDBM50401980) exhibited an IC50 of 100 μM against MAO‑B in the same kynuramine fluorescence assay, while the butyl analog achieves IC50 = 1.13 μM [1][2]. This equates to an ~88‑fold increase in MAO‑B potency conferred solely by the additional methylene unit at the N1 position.

SAR N1-alkyl chain quinolin-4(1H)-one MAO-B inhibitor hit-to-lead optimization

Selectivity Reversal Across N1‑Alkyl Chain Lengths: Butyl Confers MAO‑B Preference, Propyl Confers Non‑Selectivity

The N1‑propyl analog (BDBM50401980) displays equivalent weak activity against both MAO‑A and MAO‑B (IC50 = 100 μM for both isoforms), indicating a non‑selective profile [1]. In contrast, the N1‑butyl compound introduces substantial MAO‑B selectivity (MAO‑A IC50 > 100 μM; MAO‑B IC50 = 1.13 μM) [2]. Thus, the transition from propyl to butyl not only enhances MAO‑B potency but also qualitatively transforms the selectivity landscape from pan‑MAO inactivity to MAO‑B‑preferential inhibition.

MAO isoform selectivity switching N1-alkyl substitution effect ligand design principle

Molecular Descriptor Advantage: Butyl Chain Contribution to Lipophilicity and Predicted Membrane Permeability

The N1‑butyl substituent (four‑carbon linear alkyl) increases calculated lipophilicity relative to the N1‑propyl analog (three‑carbon). While experimental logP values are not publicly available for these specific compounds, the addition of one methylene unit is predicted to elevate clogP by approximately 0.5 log units based on fragment‑based calculations [1]. This incremental lipophilicity gain is consistent with the improved MAO‑B potency observed, as MAO‑B's substrate cavity favors lipophilic ligands that can access the entrance cavity [2].

clogP prediction blood-brain barrier permeability quinolinone physicochemical properties

Evidence‑Backed Application Scenarios for 1‑Butyl‑3‑((4‑fluorophenyl)sulfonyl)quinolin‑4(1H)‑one in Research and Early Discovery


Selective MAO‑B Pharmacological Probe for Neurochemical Studies

The compound serves as a selective MAO‑B inhibitor with an IC50 of 1.13 μM and >88‑fold selectivity over MAO‑A [1]. This profile supports its use as a pharmacological tool in in‑vitro assays that require selective MAO‑B blockade—such as dopamine metabolism studies in striatal synaptosomes or neuroprotection assays—where pan‑MAO or MAO‑A‑preferring inhibitors would introduce confounding off‑target effects [1].

Structure–Activity Relationship (SAR) Anchor Point for N1‑Alkyl Quinolin‑4(1H)‑one Lead Optimization

The butyl congener represents a critical SAR inflection point: the propyl analog is inactive on both MAO isoforms (IC50 = 100 μM), while butyl introduces potent and selective MAO‑B activity [2]. Medicinal chemistry teams optimizing MAO‑B inhibitors within the quinolin‑4(1H)‑one scaffold can use CAS 899217‑43‑7 as a reference standard to benchmark N1‑alkyl chain contributions during hit‑to‑lead and lead optimization campaigns [1][2].

CNS‑Oriented Early Discovery Screening Library Component

The predicted moderate lipophilicity (estimated clogP increment +0.5 vs. propyl analog) combined with confirmed MAO‑B activity position this compound within the physicochemical space desirable for CNS‑penetrant candidates [3]. It can be included in focused screening libraries targeting neurodegenerative diseases such as Parkinson's disease, where MAO‑B inhibition is a validated therapeutic strategy [4].

Negative Control for MAO‑A Activity in Dual‑MAO Assay Systems

Because MAO‑A inhibition exceeds 100 μM, the compound is functionally inactive at MAO‑A at concentrations up to 100 μM [1]. This enables its use as a negative control compound for MAO‑A activity in dual‑MAO assay formats, ensuring that observed effects at MAO‑B can be attributed specifically to the B isoform without MAO‑A cross‑contamination [1].

Quote Request

Request a Quote for 1-butyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.